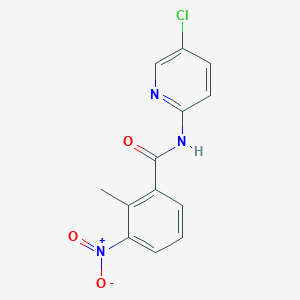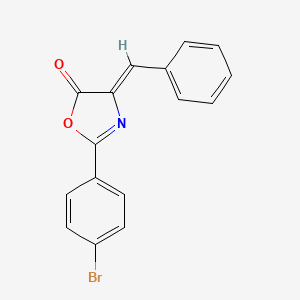![molecular formula C19H26N6O3 B5623434 3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid](/img/structure/B5623434.png)
3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex, multi-step processes that aim to achieve high selectivity and yield. For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, incorporating structural elements similar to the requested compound, were synthesized through a diastereoselective route. This involved a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester, demonstrating a sophisticated approach to controlling stereochemistry in the synthesis of complex molecules (Procopiou et al., 2018).
Molecular Structure Analysis
Structural analysis often employs techniques like X-ray crystallography, NMR, and computational modeling to elucidate the conformation and stereochemistry of complex molecules. For instance, the molecular structure of novel bioactive heterocycles, including morpholine derivatives, was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing detailed insight into their three-dimensional structure and intra-molecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds is often explored in the context of their potential for further functionalization or as key intermediates in the synthesis of more complex molecules. For example, reactions of dithiocarbamic acids derived from morpholine with acrylic acid and its derivatives have been studied for their potential to yield compounds with insecticidal activity, demonstrating the chemical versatility and potential applications of these molecules (Zhivotova et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their practical application. High solubility in saline at physiological pH, for instance, is a desirable property for compounds intended for biomedical applications, as seen in certain integrin inhibitors (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the potential uses of these compounds. The study on the preparation of active isomers of morpholine derivatives highlights the importance of stereochemistry in the biological activity of these molecules and their selective synthesis (Inokuchi & Radin, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, further studies might focus on optimizing its properties, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
3-[(3R,4S)-4-morpholin-4-yl-1-(1-phenyltetrazol-5-yl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c26-18(27)7-6-15-14-24(9-8-17(15)23-10-12-28-13-11-23)19-20-21-22-25(19)16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,26,27)/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUWCNBHUSWDHW-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)CCC(=O)O)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N2CCOCC2)CCC(=O)O)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-4-morpholin-4-yl-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzenesulfonamide](/img/structure/B5623356.png)
![1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5623363.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623370.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623376.png)

![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)
![1-phenyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5623440.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)
